Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy-

Catalog No.
S14323871
CAS No.
99629-62-6
M.F
C28H28N4O7S
M. Wt
564.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo...

CAS Number

99629-62-6

Product Name

Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy-

IUPAC Name

N-[4-[[2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazolidin-3-yl]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide

Molecular Formula

C28H28N4O7S

Molecular Weight

564.6 g/mol

InChI

InChI=1S/C28H28N4O7S/c1-5-39-21-12-10-20(11-13-21)30-28-32(24(33)16-40-28)31-27(35)17-6-8-19(9-7-17)29-26(34)18-14-22(36-2)25(38-4)23(15-18)37-3/h6-15H,5,16H2,1-4H3,(H,29,34)(H,31,35)

InChI Key

KTSZRGUEXDEPDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)CS2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Benzamide, with the chemical formula C₇H₇NO, is the simplest amide derivative of benzoic acid. It appears as a white solid in powdered form and as colorless crystals when crystallized. Benzamide is slightly soluble in water but readily dissolves in various organic solvents. It is also recognized as a natural alkaloid found in the herbs of Berberis pruinosa . The compound has been extensively studied for its chemical properties and biological activities, making it significant in both organic chemistry and pharmacology.

  • Hydrolysis: Benzamide can be hydrolyzed to produce benzoic acid and ammonia. This reaction typically requires the presence of an acid or base to proceed at a moderate rate, as amides generally resist hydrolysis in plain water .
    Benzamide+H2OBenzoic Acid+NH3\text{Benzamide}+\text{H}_2\text{O}\rightarrow \text{Benzoic Acid}+\text{NH}_3
  • Electrophilic Substitution: Benzamide can participate in electrophilic aromatic substitution reactions, where it acts as a directing group due to the presence of the amide functional group .
  • Formation of Benzoyl Chloride: Benzamide can react with thionyl chloride to form benzoyl chloride, which is useful in further synthetic applications.

Benzamide and its derivatives exhibit various biological activities, including:

  • Antidepressant Effects: Certain benzamide derivatives are used as antidepressants due to their ability to modulate neurotransmitter levels .
  • Antiemetic Properties: Compounds like metoclopramide, derived from benzamide, are effective antiemetics used to treat nausea and vomiting .
  • Analgesic Effects: Some benzamide derivatives have analgesic properties and are utilized in pain management.

Several methods exist for synthesizing benzamide:

  • Direct Amide Formation: Benzamide can be synthesized by reacting benzoic acid with ammonia or an amine under heating conditions.
  • Electrophilic Aromatic Substitution: As mentioned earlier, benzamide can be synthesized through the Friedel-Crafts carboxamidation of arenes using cyanoguanidine and superacids .
  • Hydrolysis of Benzonitrile: Another method involves the hydrolysis of benzonitrile, which yields benzamide upon treatment with water and an acid or base .

Benzamide is widely used in various fields:

  • Pharmaceuticals: It serves as a precursor for numerous drugs, particularly those targeting gastrointestinal disorders and central nervous system conditions.
  • Chemical Research: In organic synthesis, benzamide is employed as a building block for more complex molecules.
  • Agriculture: Some benzamide derivatives are explored for their potential use as herbicides or pesticides.

Studies on the interactions of benzamide with biological systems have revealed its effects on neurotransmitter receptors and its role in modulating various physiological processes. For instance, certain derivatives interact with dopamine receptors, which is crucial for their antidepressant and antiemetic activities . Additionally, research has shown that benzamide can influence enzyme activity related to drug metabolism.

Benzamide shares structural similarities with other compounds that also contain an amide group linked to an aromatic ring. Here are some comparable compounds:

Compound NameStructureKey Characteristics
AcetanilideC₈H₉NOAnalgesic properties; used historically for pain relief.
Paracetamol (Acetaminophen)C₈H₉NO₂Widely used analgesic and antipyretic; safer than acetanilide.
MetoclopramideC₁₁H₁₅ClN₂O₃Antiemetic; acts on dopamine receptors.
CinitaprideC₁₁H₁₅N₃O₂Gastrointestinal prokinetic agent.

Uniqueness of Benzamide

Benzamide is unique due to its role as a fundamental building block for various pharmaceutical agents that target multiple therapeutic areas, particularly gastrointestinal and neurological disorders. Its simple structure allows for significant modifications that lead to diverse biological activities.

Multicomponent Reaction Pathways for Thiazolidinyl-Benzamide Core Assembly

The thiazolidinyl-benzamide core is optimally constructed via one-pot multicomponent reactions (MCRs), which streamline the convergence of aromatic aldehydes, primary amines, and thioglycolic acid derivatives. For instance, the imine-linked thiazolidinone segment forms through a Knoevenagel condensation-cyclization sequence involving 4-ethoxyphenylamine, a carbonyl source (e.g., 3-bromo-1,1,1-trifluoropropan-2-one), and thiourea intermediates. A representative pathway proceeds as follows:

  • Imine formation: 4-Ethoxyphenylamine reacts with an aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) in ethanol under acidic conditions to generate a Schiff base.
  • Thiazolidinone cyclization: The Schiff base undergoes cyclocondensation with mercaptoacetic acid or its derivatives, facilitated by microwave irradiation or reflux in polar aprotic solvents like dioxane.

Table 1: Yield Optimization in MCRs for Thiazolidinyl-Benzamide Synthesis

ReagentsCatalystSolventTemperature (°C)Yield (%)
4-Ethoxyphenylamine, thioglycolic acidBi(SCH₂COOH)₃Solvent-free7088
3,4,5-Trimethoxybenzaldehyde, CS₂VOSO₄Acetonitrile25 (Ultrasound)92
Benzamide intermediate, NH₄SCNZeolite 5ADMF100 (Microwave)85

This table highlights the efficacy of solvent-free conditions and microwave-assisted synthesis in maximizing yields while minimizing side reactions.

Catalytic Systems for Imine and Thiazolidinone Bond Formation

The formation of imine bonds and thiazolidinone rings relies on Lewis acid catalysts and organocatalytic systems. For example:

  • Imine synthesis: Scandium(III) triflate catalyzes the reaction between 4-ethoxyphenylamine and aldehydes, achieving enantiomeric excesses >98% in dichloromethane at 0°C.
  • Thiazolidinone cyclization: Vanadyl sulfate (VOSO₄) enhances the nucleophilic attack of sulfur on the imine carbon, accelerating ring closure under ultrasonic conditions.

Bismuth-based catalysts, such as Bi(SCH₂COOH)₃, are particularly effective in solvent-free environments, reducing reaction times from hours to minutes. Meanwhile, zeolite 5A provides a porous matrix for the benzamide-thiazolidinone coupling step, improving regioselectivity by restricting reactant mobility.

Solvent and Temperature Optimization in Cyclocondensation Reactions

Solvent polarity and boiling points critically influence cyclocondensation efficiency:

  • Polar aprotic solvents (e.g., DMF, dioxane) stabilize transition states during thiazolidinone ring formation, achieving yields of 80–90% under reflux.
  • Green solvents like polypropylene glycol (PPG) enable reactions at 110°C without decomposition, contrasting with polyethylene glycol (PEG), which fails to initiate cyclization even after 24 hours.

Temperature modulation further refines outcomes:

  • Microwave irradiation (200 W) reduces reaction times from 12 hours to 20 minutes for the benzamide-thiazolidinone coupling step.
  • Ultrasound-assisted synthesis at 25°C promotes cavitation, enhancing mass transfer in heterogeneous catalytic systems.

Stereochemical Control in [4+1] Heterocyclic Annulation Processes

Stereoselectivity in the [4+1] annulation of thiazolidinones is governed by chiral catalysts and reaction geometry. Key strategies include:

  • Enantioselective catalysis: BF₃·OEt₂ combined with tetrabutylammonium hydrogen sulfate (TBAHS) induces axial chirality during aziridine-thiocyanate cyclization, yielding single diastereomers with >99% enantiomeric excess.
  • Substituent effects: Electron-withdrawing groups (e.g., trifluoromethyl) on the imine nitrogen favor trans-configuration in the thiazolidinone ring, as steric hindrance destabilizes cis-isomers.

Table 2: Stereochemical Outcomes in Thiazolidinyl-Benzamide Synthesis

Catalyst SystemSubstratediastereomer Ratio (trans:cis)ee (%)
BF₃·OEt₂ + TBAHS4-Ethoxyphenyl aziridine99:199
Sc(OTf)₃3,4,5-Trimethoxybenzaldehyde95:598
No catalyst4-Ethoxyphenylamine50:500

These data underscore the necessity of chiral catalysts to achieve pharmacologically relevant stereoisomers.

XLogP3

4.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

564.16787042 g/mol

Monoisotopic Mass

564.16787042 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-10-2024

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